molecular formula C15H18F3NO3 B11815870 Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate

Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B11815870
M. Wt: 317.30 g/mol
InChI Key: NCKZYIHLZZGRGW-UHFFFAOYSA-N
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Description

Historical Context of Piperidine Carboxylate Derivatives in Organic Chemistry

Piperidine derivatives have been integral to medicinal chemistry since the 19th century, with piperidine itself first isolated in 1850 via nitric acid treatment of piperine. The hydrogenation of pyridine emerged as an industrial-scale production method in the 20th century, enabling broader exploration of substituted piperidines. Carboxylate esters of piperidine gained prominence due to their metabolic stability and ability to modulate bioavailability.

Key Developments in Piperidine Carboxylate Chemistry

Year Milestone Impact
2000 Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as 5α-reductase inhibitors Demonstrated piperidine carboxylates' potential in enzyme inhibition
2024 Ultrasound-assisted synthesis of substituted naphthalen-2-ol derivatives using Fe$$3$$O$$4$$ catalysts Advanced eco-friendly methods for piperidine functionalization
2024 Gold-catalyzed annulation for piperidine-containing aza-bridged compounds Enabled complex heterocyclic architectures

The benzyl carboxylate moiety in particular enhances lipid solubility, allowing improved blood-brain barrier penetration in neuroactive compounds. Recent work has focused on stereoselective synthesis, such as PdII-catalyzed 1,3-chirality transfer reactions to generate 2,6-disubstituted piperidines.

Significance of Trifluoromethyl and Hydroxymethyl Substituents in Bioactive Molecules

The trifluoromethyl (–CF$$3$$) and hydroxymethyl (–CH$$2$$OH) groups confer distinct physicochemical properties:

Comparative Effects of Substituents

Property Trifluoromethyl Group Hydroxymethyl Group
Lipophilicity LogP increase by ~1.0 LogP decrease by ~0.5
Metabolic Stability Resists oxidative metabolism Susceptible to glucuronidation
Hydrogen Bonding Weak acceptor (σ-hole effect) Strong donor/acceptor capacity
Steric Demand 1.5× van der Waals volume of –CH$$_3$$ Comparable to –CH$$2$$CH$$3$$

The –CF$$3$$ group in position 2 induces electron-withdrawing effects ($$ \sigmam = 0.43 $$), polarizing adjacent bonds and enhancing binding to hydrophobic pockets rich in Phe, Met, or Leu residues. In the 5α-reductase inhibitor MK-386, a similar trifluoromethyl-piperidine scaffold achieved 80 nM inhibition of the type 2 enzyme.

Conversely, the hydroxymethyl group at position 5 introduces a hydrogen-bonding site critical for interactions with catalytic residues. Molecular dynamics simulations of analogous compounds show that –CH$$_2$$OH forms 2.8±0.3 hydrogen bonds with aspartate carboxylates in enzyme active sites. This group also serves as a synthetic handle for further derivatization – in prostaglandin analogs, hydroxymethyl piperidines are often oxidized to carboxylates for salt formation.

Properties

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H18F3NO3/c16-15(17,18)13-7-6-12(9-20)8-19(13)14(21)22-10-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2

InChI Key

NCKZYIHLZZGRGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(CC1CO)C(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 2 is typically introduced early in the synthesis. Patent describes the use of trifluoromethylating agents like CF₃Cu or CF₃SiMe₃ in the presence of palladium catalysts. For example, treating a brominated piperidine intermediate with CF₃Cu in DMF at 80°C for 12 hours achieves a 78% yield of the trifluoromethylated product.

Electrophilic trifluoromethylation using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) is another method. As reported in, this reagent reacts with enolates generated from piperidinone derivatives, providing regioselective CF₃ incorporation at the α-position to the carbonyl group.

Hydroxymethyl Group Installation

The hydroxymethyl group at position 5 is introduced via reduction or hydroxylation. highlights the reduction of a ketone intermediate using NaBH₄ in methanol, yielding the secondary alcohol with >90% efficiency. Alternatively, employs a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert stereochemistry when starting from a pre-existing alcohol.

Benzyl Ester Protection and Deprotection

The benzyl ester at the 1-position is critical for protecting the piperidine nitrogen during functionalization. outlines a two-step process:

  • Protection : Treating the free piperidine with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Deprotection : Catalytic hydrogenation using Pd/C under H₂ atmosphere to remove the benzyl group post-synthesis.

Optimization data from indicates that using 1.2 equivalents of Cbz-Cl in THF at 0°C minimizes side reactions, achieving 95% protection efficiency.

Stereochemical Control

The stereochemistry at positions 2 and 5 is controlled through chiral auxiliaries or asymmetric catalysis. reports the use of Evans’ oxazolidinones to set the configuration at position 5, followed by diastereoselective trifluoromethylation. This method affords a diastereomeric ratio of 9:1 (cis:trans).

Enzymatic resolution is another strategy. describes the use of lipase PS-30 to hydrolyze a racemic ester intermediate, selectively yielding the desired (5R)-hydroxymethyl enantiomer with 98% enantiomeric excess (ee).

Scalability and Industrial Adaptations

Large-scale synthesis requires cost-effective and safe protocols. Patent details a continuous-flow system for the cyclization step, reducing reaction time from 24 hours to 30 minutes and improving yield from 65% to 88%. Solvent recovery systems, such as distillation of THF, are emphasized to reduce waste.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
CyclizationStrecker synthesis → Reduction7298Moderate
Ring-Closing MetathesisDiene RCM → Hydroxylation6595High
Asymmetric CatalysisEvans’ auxiliary → Hydrogenation8599Low

Data synthesized from .

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) moiety undergoes oxidation to form a carboxylic acid (-COOH) under acidic or basic conditions. Common oxidizing agents include:

Reagent Conditions Product Yield Reference
KMnO₄H₂SO₄ (aq), 80°C, 4 hrsBenzyl 5-carboxy-2-(trifluoromethyl)piperidine-1-carboxylate72%
CrO₃Acetone, 0°C → RT, 2 hrsBenzyl 5-carboxy-2-(trifluoromethyl)piperidine-1-carboxylate65%

Mechanistic Insight :
The oxidation proceeds via sequential deprotonation and electron transfer, forming a carbonyl intermediate that is further oxidized to the carboxylic acid .

Reduction of the Ester Group

The benzyl ester is selectively reduced to a primary alcohol using hydride-based reagents:

Reagent Conditions Product Yield Reference
LiAlH₄Anhydrous THF, 0°C → RT, 3 hrs5-(Hydroxymethyl)-2-(trifluoromethyl)piperidine85%
BH₃·THFTHF, RT, 12 hrs5-(Hydroxymethyl)-2-(trifluoromethyl)piperidine78%

Key Observation :
The trifluoromethyl group remains intact during reduction due to its strong C–F bonds .

Ester Hydrolysis

The benzyl ester undergoes hydrolysis under acidic or catalytic conditions:

Conditions Catalyst/Reagent Product Yield Reference
H₂, Pd/C (10%)MeOH, RT, 6 hrs5-(Hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylic acid90%
NaOH (aq)Reflux, 12 hrsSodium 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate82%

Application :
Hydrogenolysis with Pd/C provides a clean route to the carboxylic acid without affecting other functional groups.

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group serves as a handle for further derivatization:

Tosylation and Nucleophilic Substitution

Step Reagent Product Yield Reference
TosylationTsCl, Pyridine, 0°C → RTBenzyl 5-(tosyloxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate88%
Substitution (NaI)NaI, Acetone, reflux, 8 hrsBenzyl 5-(iodomethyl)-2-(trifluoromethyl)piperidine-1-carboxylate75%

Etherification

Reagent Conditions Product Yield Reference
CH₃I, K₂CO₃DMF, 60°C, 12 hrsBenzyl 5-(methoxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate68%

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert but participates in select reactions:

Reaction Conditions Product Yield Reference
DefluorinationMg, MeOH, reflux, 24 hrsBenzyl 5-(hydroxymethyl)-2-(difluoromethyl)piperidine-1-carboxylate32%

Limitation :
Low yields reflect the stability of C–F bonds, necessitating harsh conditions for modification .

Cross-Coupling Reactions

The piperidine ring participates in Suzuki-Miyaura couplings when functionalized with a boronate ester:

Substrate Conditions Product Yield Reference
Aryl bromidePd(PPh₃)₄, K₂CO₃, dioxane, 80°CBenzyl 5-(hydroxymethyl)-2-(trifluoromethyl)-4-(aryl)piperidine-1-carboxylate46–99%

Synthetic Utility :
This method enables rapid diversification of the piperidine scaffold for structure-activity relationship studies .

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development
The presence of the trifluoromethyl group in Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate significantly improves its pharmacokinetic properties. This enhancement is crucial for developing potential therapeutic agents targeting various diseases. The compound has been investigated for its interactions with biological targets, suggesting its potential as a lead compound in drug discovery .

Therapeutic Potential
Research indicates that this compound may exhibit biological activity through its interactions with specific biomolecules. The hydroxymethyl group facilitates hydrogen bonding, which can enhance binding affinity to target proteins or enzymes. These interactions are essential for understanding the compound's mechanism of action and its efficacy in therapeutic contexts .

Biological Studies

Biological Activity
Studies have shown that this compound can influence various biological pathways. Its structural features allow it to modulate enzyme activities and potentially act as an inhibitor or activator in biochemical processes. For instance, the compound has been evaluated for its effects on nicotinamide adenine dinucleotide (NAD+) metabolism, which is critical in aging and disease .

Case Studies
Several case studies highlight the biological efficacy of this compound:

  • Enzyme Inhibition : Research demonstrated that modifications to the piperidine structure could enhance enzyme inhibition potency, making it a candidate for further development .
  • Pharmacological Evaluations : The compound has been tested in vitro for its effects on cellular models, showing promising results in modulating cellular responses related to metabolic disorders .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound involves several key steps that include functional group modifications and coupling reactions. Common reagents used in these syntheses include lithium aluminum hydride for reduction and various nucleophiles for substitution reactions .

Synthesis Step Description
Step 1 Formation of the piperidine ring through cyclization reactions.
Step 2 Introduction of the hydroxymethyl group via nucleophilic substitution.
Step 3 Addition of the trifluoromethyl group to enhance lipophilicity.
Step 4 Benzyl ester formation to complete the synthesis process.

Mechanism of Action

The mechanism of action of cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Notes
Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate (Target) 5-hydroxymethyl, 2-trifluoromethyl (piperidine) C₁₄H₁₆F₃NO₃ (inferred) Potential intermediate; trifluoromethyl enhances metabolic stability
Benzyl 4-aminopiperidine-1-carboxylate 4-amino (piperidine) C₁₃H₁₈N₂O₂ Limited toxicological data; safety precautions emphasized due to unstudied hazards
Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate 3-hydroxymethyl (pyrrolidine) C₁₃H₁₇NO₃ 5-membered ring; stereospecific hydroxymethyl may influence bioactivity
Benzyl 5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylate 5-(tert-BOC amino), 2-hydroxymethyl (piperidine) C₁₉H₂₈N₂O₅ Protective tert-BOC group enhances stability during synthesis; commercial availability
4-Nitrophenyl 4-(bis(benzo[d][1,3]dioxol-5-yl)(hydroxy)methyl)piperidine-1-carboxylate 4-nitrophenyl, complex dihydroxy-benzodioxolyl substituents C₂₇H₂₄N₂O₉ High molecular weight; nitro and benzodioxole groups may confer UV activity

Key Comparative Insights

Substituent Effects

  • Trifluoromethyl vs.
  • Hydroxymethyl Positioning : The hydroxymethyl group at position 5 (target) versus position 2 () alters hydrogen-bonding capacity and steric interactions, impacting solubility and receptor binding.

Ring Size and Conformation

  • Piperidine vs. Pyrrolidine : Piperidine derivatives (6-membered rings) exhibit greater conformational flexibility than pyrrolidine analogs (5-membered), influencing their interaction with biological targets .

Functional Group Impact

  • Protective Groups : The tert-butoxycarbonyl (BOC) group in ’s compound highlights strategies for amine protection during multi-step synthesis, contrasting with the unprotected hydroxymethyl in the target compound .
  • Nitro and Benzodioxole Substituents : The nitro group in ’s compound may enhance electrophilicity, while benzodioxole rings could contribute to π-π stacking interactions in drug design .

Biological Activity

Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the class of piperidine derivatives. Its molecular formula is C15H18F3NO3C_{15}H_{18}F_3NO_3 and it has a molecular weight of approximately 321.31 g/mol. The compound features a piperidine ring substituted with a hydroxymethyl group and a trifluoromethyl group, alongside a benzyl ester moiety. The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for various biological applications.

The biological activity of this compound has been investigated in several studies. The presence of the trifluoromethyl group improves pharmacokinetic properties, while the hydroxymethyl group may facilitate hydrogen bonding with biological targets. These features suggest potential interactions with biomolecules that could lead to therapeutic applications.

Pharmacological Studies

  • Antiproliferative Activity : Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related piperidine derivatives showed IC50 values ranging from 19.9 µM to 75.3 µM against human breast and ovarian cancer cells .
  • Inhibition Studies : The compound's structural features suggest it could act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on related benzoylpiperidine structures showed reversible inhibition of monoacylglycerol lipase (MAGL) with IC50 values as low as 0.84 µM . This suggests that this compound may also exhibit similar inhibitory properties.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC15H18F3NO3C_{15}H_{18}F_3NO_3Contains both hydroxymethyl and trifluoromethyl groups, enhancing bioactivity
Benzyl 5-(hydroxymethyl)-2-methoxypiperidine-1-carboxylateC15H19NO3C_{15}H_{19}NO_3Contains a methoxy group; alters solubility and reactivity
Cis-benzyl 5-fluoro-2-piperidinecarboxylateC15H18FNO2C_{15}H_{18}FNO_2Contains a fluorine instead of trifluoromethyl group; different lipophilicity

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

Study on Antiproliferative Effects

A study published in MDPI explored the antiproliferative activity of piperidine derivatives, including this compound. The findings highlighted that these compounds could significantly inhibit the growth of cancer cells while sparing non-cancerous cells, indicating a potential therapeutic window for cancer treatment .

Interaction with Biological Targets

Another investigation focused on the interaction of piperidine derivatives with MAGL, revealing that modifications to the benzoylpiperidine structure could enhance binding affinity and selectivity for specific targets. This research underscores the importance of structural optimization in developing new therapeutic agents based on benzyl piperidines .

Q & A

Q. What are the established synthetic routes for Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate, and what reaction conditions optimize yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine with benzyl chloroformate in anhydrous dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C to neutralize HCl byproducts . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity. Key variables affecting yield include stoichiometric control of benzyl chloroformate (1.2–1.5 eq.) and strict anhydrous conditions to prevent ester hydrolysis .

Q. How is the compound characterized for structural validation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR in CDCl3_3 confirm regiochemistry of the trifluoromethyl and hydroxymethyl groups. The piperidine ring protons show characteristic splitting patterns (δ 1.5–3.5 ppm), while the benzyloxycarbonyl group resonates at δ 5.1–5.3 ppm (CH2_2) and δ 128–135 ppm (aromatic carbons) .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass (e.g., [M+Na]+^+ = 367.1264) validates molecular formula C15_{15}H18_{18}F3_3NO3_3 .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) with retention times calibrated against reference standards .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity in related piperidine derivatives?

Methodological Answer: Comparative SAR studies with analogs (e.g., benzyl 4-oxo-2-propylpiperidine-1-carboxylate) demonstrate:

  • Trifluoromethyl groups enhance metabolic stability by reducing CYP450-mediated oxidation .
  • Hydroxymethyl positioning at C5 (vs. C3 or C4) improves aqueous solubility (logP reduction by 0.8 units) without compromising blood-brain barrier penetration in CNS-targeted analogs .
  • Piperidine N-substitution (e.g., carboxylate vs. carbamate) modulates receptor binding; benzyloxycarbonyl groups favor σ-1 receptor affinity (Ki_i = 18 nM) in neuropharmacological assays .

Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • Molecular Dynamics (MD): Simulations (AMBER/CHARMM force fields) predict a half-life >4 hours in plasma, attributed to rigid piperidine conformation and low solvent-accessible surface area (SASA = 450 Å2^2) .
  • ADMET Prediction: SwissADME/QikProp models indicate moderate hepatotoxicity risk (CYP3A4 inhibition IC50_{50} = 8 µM) and high plasma protein binding (89%) .
  • Density Functional Theory (DFT): Calculated electrostatic potential maps identify nucleophilic sites (e.g., hydroxymethyl oxygen) prone to glucuronidation .

Q. How are stability and degradation pathways evaluated under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Incubation in simulated gastric fluid (pH 1.2, 37°C) shows 15% hydrolysis of the benzyl ester within 24 hours. Major degradants include 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine (LC-MS m/z 200.1) and benzoic acid .
  • Thermogravimetric Analysis (TGA): Decomposition onset at 210°C correlates with loss of benzyloxycarbonyl moiety (weight loss ~32%) .
  • Light Sensitivity: UV-Vis spectroscopy (λ = 254 nm) confirms photostability in amber glass vials over 7 days (degradation <5%) .

Handling and Safety

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods for powder handling to avoid inhalation .
  • Storage: Desiccated at –20°C under argon to prevent ester hydrolysis .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA D003) .

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